molecular formula C14H22BrNO2S B7456377 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide

Cat. No. B7456377
M. Wt: 348.30 g/mol
InChI Key: XSULWISCVDHOOA-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide, also known as BDBSS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide inhibits the activity of CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival. Inhibition of CA IX also leads to acidification of the tumor microenvironment, which further reduces tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to reduce tumor growth and metastasis in several types of cancer, including breast, lung, and colon cancer. 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is relatively easy to synthesize and has a high purity yield. It has been shown to be well-tolerated in animal studies and has minimal toxicity. However, 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide is not very soluble in water, which may limit its applications in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.

Future Directions

There are several future directions for the research and development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One potential direction is the development of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the exploration of the mechanism of action of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide and its potential applications in other diseases. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide for therapeutic applications.

Synthesis Methods

Several methods have been reported for the synthesis of 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide. One of the most common methods involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide as a white solid with a yield of around 50-60%. Other methods involve the use of different bases and solvents, but the yield and purity of the final product remain similar.

Scientific Research Applications

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide has been studied for its potential applications in drug development. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it an attractive target for cancer therapy.

properties

IUPAC Name

4-bromo-2,5-dimethyl-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2S/c1-9(2)16(10(3)4)19(17,18)14-8-11(5)13(15)7-12(14)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSULWISCVDHOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2,5-dimethyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide

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